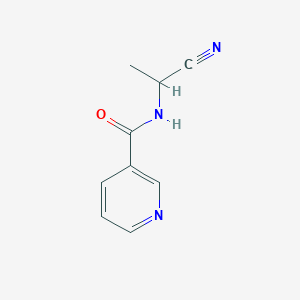

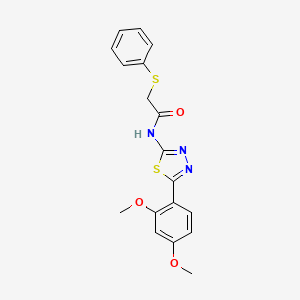

N-(1-cyanoethyl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

A new series of pyridine-2-one and pyrazole derivatives were designed and synthesized based on cyanoacrylamide derivatives containing 2,4-dichlro aniline and 6-methyl 2-amino pyridine as an aryl group .Molecular Structure Analysis

The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

Condensation of cyanoacrylamide derivatives with different active methylene (malononitrile, ethyl cyanoacetate cyanoacetamide, and ethyl acetoacetate) in the presence of piperidine as basic catalyst afforded the corresponding pyridinone derivatives .Physical And Chemical Properties Analysis

The complexes were characterized using magnetic moment determination, spectroscopic and X-ray powder diffraction techniques .Applications De Recherche Scientifique

Treatment of Bacterial Wilt in Tomatoes

A study focused on developing novel pyridine‐3‐carboxamide analogs to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum . A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum . The analogs displayed remarkable efficacy, especially compound 4a which had specific activity against bacterial wilt pathogens .

Promotion of Vegetative and Reproductive Growth

The same study also found that compound 4a promoted vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, compound 4a substantially reduced the percentage of infection, pathogen quantity in young tissue, and disease progression .

Synthesis of Effective Agents Against Bacterial Wilt

The pyridine‐3‐carboxamide analogs were synthesized through a multistep process and their structures confirmed using spectroscopy . The structure–activity relationship analysis showed the positions and types of substituents on the aromatic rings of compounds 4a–i strongly influenced their biological activity .

Urease Inhibitors

A series of pyridine carboxamide and carbothioamide derivatives were synthesized and investigated against urease for their inhibitory action . Among the series, 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) both possessed significant activity .

Molecular Docking and Kinetic Studies

Molecular docking and kinetic studies were performed for the most potent inhibitors to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease and its mode of interaction .

Synthesis of Potential Antibacterial Agents

Zinc (II) and iron (III) complexes of pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) were synthesized as potential antibacterial agents through a solvent-free process .

Mécanisme D'action

Target of Action

It’s worth noting that pyridine derivatives are known to exhibit various biological activities, including anticancer , antimicrobial , and antimalarial activities . They are also used for the treatment of giardiasis , as materials for Langmuir–Blodgett films , κ-opioid receptor antagonists , and kinase inhibitors .

Mode of Action

The synthesis of similar compounds involves processes like knoevenagel condensation, nucleophilic vinylic substitution (s n vin), and alkylation .

Biochemical Pathways

It’s known that pyridine derivatives can interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Given the biological activities of similar pyridine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Action Environment

This compound, like other pyridine derivatives, holds promise for various applications due to its potential biological activities .

Orientations Futures

Propriétés

IUPAC Name |

N-(1-cyanoethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7(5-10)12-9(13)8-3-2-4-11-6-8/h2-4,6-7H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJIISHLTGEIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanoethyl)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426423.png)

![3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2426424.png)

![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2426425.png)

![ethyl 5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2426426.png)

![N-(2-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2426427.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2426433.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426442.png)

![3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2426444.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2426446.png)